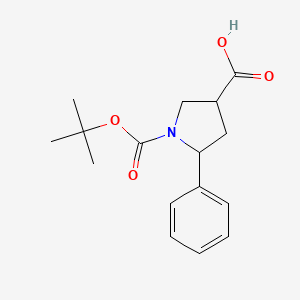

1-Boc-5-Phenylpyrrolidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-10-12(14(18)19)9-13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQSWKMNZBOUGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676528 | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885277-76-9 | |

| Record name | 1-(1,1-Dimethylethyl) 5-phenyl-1,3-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885277-76-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Boc-5-phenylpyrrolidine-3-carboxylic acid synthesis pathways

An In-Depth Technical Guide to the Synthesis of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid

Introduction: A Privileged Scaffold in Modern Drug Discovery

The pyrrolidine ring is a cornerstone of medicinal chemistry, serving as a versatile and privileged scaffold in a multitude of biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space, a critical advantage in designing molecules with high target specificity and improved physicochemical properties.[1] Within this class, This compound emerges as a particularly valuable chiral building block. This molecule incorporates three key features:

-

The Pyrrolidine Core: A saturated five-membered nitrogen heterocycle that imparts conformational rigidity and specific stereochemical orientations.

-

A Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the nitrogen atom provides stability during synthetic transformations and can be readily removed under acidic conditions, allowing for subsequent functionalization.[2]

-

Stereodefined Substituents: The phenyl group at the C5 position and the carboxylic acid at the C3 position create defined stereocenters. The spatial orientation of these groups is crucial for molecular recognition and interaction with biological targets like enzymes and receptors.

This guide provides a comprehensive overview of the core synthetic strategies for accessing this compound, designed for researchers, chemists, and professionals in drug development. We will delve into the mechanistic rationale behind key transformations, present detailed experimental workflows, and offer a comparative analysis of prominent synthesis pathways.

Core Synthetic Principles: Navigating Stereochemistry and Ring Formation

The primary challenge in synthesizing substituted pyrrolidines lies in controlling the relative and absolute stereochemistry of the substituents. The two main strategic approaches involve either the construction of the pyrrolidine ring from acyclic precursors or the modification of a pre-existing chiral pyrrolidine scaffold.

-

Ring-Closing Strategies: These methods build the heterocyclic core through intramolecular reactions. Key examples include 1,3-dipolar cycloadditions, intramolecular Michael additions, and reductive amination of dicarbonyl compounds. The stereochemical outcome is often controlled by the geometry of the acyclic precursor or the use of chiral catalysts.

-

Chiral Pool Synthesis: This powerful approach leverages readily available, enantiomerically pure starting materials, such as amino acids like proline or hydroxyproline, to introduce inherent chirality into the target molecule.[2][3] Subsequent reactions then modify the existing scaffold to install the desired substituents.

The choice of strategy depends on the availability of starting materials, the desired stereoisomer, and the overall efficiency of the synthetic sequence.

Key Synthesis Pathway: Asymmetric Michael Addition and Reductive Cyclization

One of the most elegant and stereocontrolled methods to construct the this compound scaffold involves an organocatalytic asymmetric Michael addition followed by a diastereoselective reductive cyclization. This pathway builds the carbon skeleton and sets the key stereocenters in a controlled manner.

The overall transformation can be visualized as follows:

Caption: Asymmetric Michael Addition Pathway.

This approach begins with the conjugate addition of a nitromethane equivalent to an α,β-unsaturated aldehyde (cinnamaldehyde). The use of a chiral organocatalyst, such as a diarylprolinol silyl ether, ensures the formation of the Michael adduct with high enantioselectivity.[4]

Causality Behind Experimental Choices:

-

Organocatalysis: A chiral secondary amine catalyst (e.g., a prolinol derivative) reacts with the aldehyde to form a transient enamine. This enamine provides stereochemical direction to the incoming nucleophile (nitroalkane), thereby establishing the first stereocenter with high fidelity.

-

Nitro Group as a Masked Amine: The nitro group is an ideal synthetic equivalent for an amine. It is strongly electron-withdrawing, facilitating the initial Michael addition, and can be reliably reduced to a primary amine under various conditions (e.g., catalytic hydrogenation) later in the synthesis.

-

Stepwise Cyclization: After reduction of the nitro group, the resulting γ-amino acid is poised for cyclization. Protection of the newly formed amine with a Boc group is performed first to prevent side reactions. The subsequent intramolecular cyclization to form the pyrrolidone (a lactam), followed by reduction of the lactam and the ester, yields the desired substituted pyrrolidine.

Alternative Pathway: Diastereoselective Synthesis via Aziridine Ring Expansion

An innovative and efficient alternative involves an electrophile-induced cascade reaction starting from a chiral aziridine precursor. This method constructs the pyrrolidine ring through a controlled ring-expansion mechanism, transferring the stereochemical information from the starting material to the product.[5]

Caption: Aziridine Ring Expansion Cascade.

In this cascade, N-bromosuccinimide (NBS) reacts with the alkene of a cinnamylaziridine derivative to form a bromonium ion. The neighboring aziridine nitrogen then attacks this intermediate intramolecularly, leading to the formation of a bicyclic aziridinium ion. A subsequent Sₙ2-type nucleophilic attack at the less hindered carbon opens the strained aziridinium ring, yielding a highly functionalized pyrrolidine with excellent diastereoselectivity.[5] The resulting product can then be converted to the target this compound through standard functional group manipulations.

Comparative Analysis of Synthesis Pathways

| Feature | Asymmetric Michael Addition | Aziridine Ring Expansion |

| Starting Materials | Cinnamaldehyde, Nitroalkane ester | Chiral Cinnamylaziridine |

| Stereocontrol | Enantioselective (catalyst-controlled) | Diastereoselective (substrate-controlled) |

| Key Transformation | Organocatalytic 1,4-addition | Electrophile-induced cyclization/ring expansion |

| Typical Yields | Good to Excellent (over multiple steps) | Good to Excellent |

| Advantages | High enantioselectivity, readily available starting materials. | High diastereoselectivity, rapid complexity generation. |

| Challenges | Multi-step sequence, control of diastereoselectivity in cyclization. | Synthesis of chiral aziridine precursor required. |

Detailed Experimental Protocol: Michael Addition Route

This protocol is a representative, multi-step synthesis adapted from established methodologies for constructing substituted pyrrolidines.[4]

Step 1: Asymmetric Michael Addition of Ethyl 2-Nitroacetate to Cinnamaldehyde

-

To a stirred solution of cinnamaldehyde (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) at -20 °C, add the diarylprolinol silyl ether catalyst (0.1 eq).

-

Add benzoic acid as a co-catalyst (0.1 eq).

-

Slowly add ethyl 2-nitroacetate (1.5 eq) dropwise over 10 minutes.

-

Stir the reaction mixture at -20 °C for 24-48 hours, monitoring by TLC until the cinnamaldehyde is consumed.

-

Quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Separate the layers and extract the aqueous phase with DCM (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to yield the desired γ-nitro ester.

Step 2: Reduction of the Nitro Group

-

Dissolve the γ-nitro ester (1.0 eq) in methanol (0.1 M).

-

Add Raney Nickel (approx. 50% slurry in water, ~0.5 eq by weight) to the solution.

-

Hydrogenate the mixture in a Parr shaker apparatus under H₂ atmosphere (50 psi) for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, carefully filter the catalyst through a pad of Celite, washing with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude γ-amino ester, which is often carried forward without further purification.

Step 3: Boc-Protection and Lactamization

-

Dissolve the crude γ-amino ester (1.0 eq) in a 1:1 mixture of THF and water (0.1 M).

-

Add sodium bicarbonate (NaHCO₃, 3.0 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the THF under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the N-Boc-γ-amino ester.

-

The cyclization to the corresponding lactam (pyrrolidinone) can be induced by gentle heating or treatment with a mild base and is often observed to proceed spontaneously to some extent.

Step 4: Lactam Reduction and Saponification

-

Dissolve the N-Boc protected lactam (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.

-

Slowly add a solution of borane-dimethyl sulfide complex (BH₃·SMe₂, 2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction to 0 °C and quench carefully by the slow addition of methanol.

-

Concentrate the mixture under reduced pressure. The resulting product is the ethyl ester of this compound.

-

Dissolve the crude ester in a 3:1 mixture of THF:H₂O. Add lithium hydroxide (LiOH, 3.0 eq) and stir at room temperature for 4-12 hours until saponification is complete (monitored by TLC).

-

Acidify the reaction mixture to pH ~3-4 with 1M HCl at 0 °C.

-

Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to afford the final product, This compound .

Conclusion

The synthesis of this compound is a task of significant interest in medicinal and synthetic chemistry. Modern strategies, particularly those employing asymmetric catalysis, provide robust and reliable access to this valuable chiral building block in high enantiomeric purity. Pathways rooted in asymmetric Michael additions offer a highly controlled, step-wise assembly, while innovative methods like aziridine ring expansion demonstrate the power of cascade reactions to build molecular complexity efficiently. The choice of a specific pathway will ultimately be guided by the desired stereochemical outcome, laboratory capabilities, and the overall goals of the research program. Continued innovation in catalytic methods will undoubtedly lead to even more efficient and versatile syntheses of this and related pyrrolidine scaffolds.

References

- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- Wikipedia. (n.d.). Pyrrolidine. Wikipedia.

- ACS Publications. (n.d.). Efficient Method for the Synthesis of Chiral Pyrrolidine Derivatives via Ring-Closing Enyne Metathesis Reaction. Organic Letters.

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Organic Chemistry Portal.

- ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. ResearchGate.

- Chem-Impex. (n.d.). Boc-(2R,5S)-5-phenylpyrrolidine-2-carboxylic acid. Chem-Impex.

- RSC Publishing. (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry.

- Chem-Impex. (n.d.). Boc-(2S,5R)-5-phenylpyrrolidine-2-carboxylic acid. Chem-Impex.

- MDPI. (n.d.). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI.

- ResearchGate. (n.d.). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate.

- SciSpace. (n.d.). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace.

- RSC Publishing. (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.

- ResearchGate. (2024, March 8). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. ResearchGate.

- PubMed. (2006, March 22). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. PubMed.

- IRIS UniPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

- Benchchem. (n.d.). Chiral Pool Synthesis from (R)-Pyrrolidine-3-Carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.

- RSC Publishing. (n.d.). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry.

Sources

- 1. iris.unipa.it [iris.unipa.it]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

physicochemical properties of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in medicinal chemistry and organic synthesis, prized for its role in the construction of complex bioactive molecules and peptidomimetics.[1][2] Its distinct structural features—a Boc-protected nitrogen, a lipophilic phenyl group, a carboxylic acid, and multiple stereocenters—govern its chemical behavior and suitability for drug design. This technical guide provides a comprehensive analysis of its core physicochemical properties, outlines rigorous experimental protocols for their determination, and offers field-proven insights into the practical implications of these characteristics for pharmaceutical research and development.

Introduction: A Strategic Synthetic Intermediate

The pyrrolidine ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic drugs.[3] Its non-planar, three-dimensional structure allows for a more effective exploration of biological target space compared to flat aromatic systems.[3] this compound emerges as a particularly strategic intermediate, leveraging the advantages of this scaffold.

Structural Anatomy and Influence on Properties

The molecule's behavior is a composite of its constituent parts. Understanding these components is key to predicting its reactivity, solubility, and pharmacokinetic potential.

-

Pyrrolidine Ring: A saturated, five-membered nitrogen heterocycle that provides a rigid, three-dimensional core.

-

Boc Protecting Group: The tert-butoxycarbonyl group on the nitrogen serves to prevent its nucleophilicity during synthetic steps. It also significantly increases the molecule's lipophilicity.

-

Phenyl Group (C5): Adds substantial steric bulk and lipophilicity, driving interactions with hydrophobic pockets in biological targets.

-

Carboxylic Acid (C3): A key functional handle for further synthetic modifications (e.g., amide bond formation). As a weak acid, it dictates the molecule's charge state and solubility in aqueous environments as a function of pH.

-

Stereocenters (C3 and C5): The presence of at least two chiral centers means the molecule can exist as multiple stereoisomers. The specific spatial arrangement of the substituents is critical, as biological systems are chiral and will interact differently with each isomer.

Caption: 2D structure of this compound.

Applications in Synthesis

This compound is primarily used as an advanced intermediate. The Boc group can be removed under acidic conditions to reveal a secondary amine, and the carboxylic acid can be activated for coupling reactions. This dual functionality makes it a versatile component for building complex molecular architectures, particularly in the synthesis of constrained peptides and novel heterocyclic systems.[1][2]

Core Physicochemical Properties

The utility of a synthetic building block is defined by its physicochemical properties. These values dictate everything from reaction conditions and purification strategies to the ultimate pharmacokinetic profile of the final drug product.

| Property | Value / Description | Source | Significance in Drug Development |

| Molecular Formula | C₁₆H₂₁NO₄ | [4][5] | Defines the elemental composition and exact mass. |

| Molecular Weight | 291.34 g/mol | [4][5] | A key parameter for stoichiometry and formulation calculations. |

| CAS Number | 885277-76-9 | [4][5] | Unique identifier for the specific chemical substance. |

| Calculated logP | 3.0072 | [4] | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Predicted pKa | ~3.9 - 4.5 | [6][7] | Governs the ionization state of the carboxylic acid, impacting solubility, binding, and absorption. |

| Physical State | Solid (powder/crystal) | [2][8] | Influences handling, formulation, and dissolution rates. |

| Solubility | Soluble in organic solvents like chloroform. | [1][6] | Crucial for selecting appropriate solvents for synthesis and analysis. Aqueous solubility is pH-dependent. |

| Storage Conditions | 2-8°C, sealed in a dry environment. | [6][7] | Essential for maintaining chemical stability and preventing degradation. |

Lipophilicity: The Balance of LogP and LogD

The calculated partition coefficient (logP) of ~3.0 suggests the neutral form of the molecule is significantly more soluble in a lipid environment (like n-octanol) than in water.[4] This is a direct result of the large, nonpolar phenyl and Boc groups.

However, for an ionizable compound, the distribution coefficient (LogD) is a more practical descriptor, as it accounts for the pH of the aqueous phase.[9]

-

At low pH (pH < pKa) , the carboxylic acid is protonated and neutral. Here, LogD ≈ LogP.

-

At high pH (pH > pKa) , the carboxylic acid is deprotonated to its anionic carboxylate form. This charge dramatically increases aqueous solubility, causing the LogD to decrease significantly.

This pH-dependent behavior is critical for drug absorption, as the compound may be neutral in the acidic environment of the stomach but charged in the more neutral pH of the intestines.

Acidity (pKa) and its Implications

The predicted pKa of ~3.9-4.5 is characteristic of a carboxylic acid.[6][7] At physiological pH (7.4), which is several units above the pKa, the carboxylic acid group will be almost completely deprotonated and exist as a negatively charged carboxylate. This has profound consequences:

-

Aqueous Solubility: The charged species is far more soluble in water than the neutral form.

-

Target Binding: The carboxylate can form strong ionic interactions (salt bridges) with positively charged residues (e.g., arginine, lysine) in a protein's active site.

-

Membrane Permeability: The charged form will have significantly lower passive permeability across cell membranes compared to the neutral form.

Caption: pH-dependent speciation of the carboxylic acid group.

Experimental Determination of Key Properties

While predicted values are useful for initial assessment, empirical data is the gold standard in drug development. The following protocols are designed to be self-validating systems, incorporating calibration and controls to ensure data trustworthiness, in line with IUPAC and OECD guidelines.[10][11][12]

Protocol: Determination of pKa via Potentiometric Titration

This method measures the pH of a solution as a titrant is added, allowing for the precise determination of the pKa.

Methodology:

-

System Calibration: Calibrate the pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.00) that bracket the expected pKa.

-

Sample Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water). The co-solvent is necessary due to the compound's low water solubility. Include a background electrolyte (e.g., 0.1 M KCl) to maintain constant ionic strength.

-

Titration: Place the solution in a jacketed beaker at a constant temperature (25°C). Titrate with a standardized solution of a strong base (e.g., 0.1 M KOH), adding small, precise aliquots.

-

Data Acquisition: Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (where half of the acid has been neutralized). For higher accuracy, use the first derivative of the plot (ΔpH/ΔV) to precisely locate the equivalence point.

-

Causality Check: The resulting titration curve should be a classic sigmoidal shape for a monoprotic acid. Any deviation may indicate impurities or degradation. The apparent pKa obtained in a co-solvent system can be extrapolated to determine the aqueous pKa.

Caption: Workflow for pKa determination via potentiometric titration.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

This equilibrium-based method is considered the benchmark for solubility measurement.

Methodology:

-

Preparation: Add an excess amount of the solid compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 2.0, 5.0, 7.4). The excess solid is critical to ensure saturation is reached.

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot from the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection, against a standard curve.

-

Self-Validation: The presence of undissolved solid in all vials at the end of the experiment confirms that a saturated solution was achieved. Analyzing samples at multiple time points (e.g., 24h and 48h) can validate that equilibrium has been reached if the concentrations are consistent.

Field Insights & Practical Considerations

The Critical Role of Stereochemistry

The search results show various stereoisomers of related pyrrolidine carboxylic acids, such as (2S,5R), (2R,5S), (S), and (R) forms.[2][7] It is imperative for researchers to recognize that this compound is not a single entity but a family of stereoisomers. The biological activity and pharmacokinetic properties of the final molecule can vary dramatically between isomers. Therefore, controlling the stereochemistry during synthesis is paramount, and the physicochemical properties described here should ideally be determined for the specific, enantiomerically pure isomer being used in a research program.

Impact on ADMET Properties

The physicochemical profile directly informs predictions of the compound's ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicology) properties.[9]

-

Absorption: The high lipophilicity and acidic pKa suggest that absorption from the gastrointestinal tract will be pH-dependent, likely favoring absorption in the more acidic stomach where the neutral form predominates.

-

Distribution: High lipophilicity may lead to extensive distribution into tissues and potentially the central nervous system, but it can also increase binding to plasma proteins like albumin, reducing the free concentration of the drug.

-

Metabolism & Excretion: The phenyl group is a potential site for oxidative metabolism by cytochrome P450 enzymes. The carboxylic acid provides a handle for phase II conjugation reactions (e.g., glucuronidation), which typically facilitates excretion.

Conclusion

This compound is a synthetic building block whose value is defined by a nuanced set of physicochemical properties. Its significant lipophilicity, governed by the phenyl and Boc moieties, is balanced by the pH-dependent solubility and interactivity conferred by the carboxylic acid group. For the drug development professional, a thorough understanding and, more importantly, an empirical measurement of these properties for the specific stereoisomer of interest are not merely academic exercises. They are essential, foundational steps in the rational design of novel therapeutics, enabling informed decisions that can guide a compound from a synthetic intermediate to a successful drug candidate.

References

-

MOLBASE. (n.d.). This compound|885277-76-9. MOLBASE Encyclopedia. Retrieved from [Link]

-

International Union of Pure and Applied Chemistry. (n.d.). Chapter I - Physicochemical Properties. IUPAC. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-1-[(tert-butoxy)carbonyl]pyrrolidine-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs. Retrieved from [Link]

-

IUPAC. (1976). Recommended Reference Materials for Realization of Physicochemical Properties. Pure and Applied Chemistry, 48(4), 393-416. Retrieved from [Link]

-

Chirico, R. D., et al. (2018). Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report). Pure and Applied Chemistry, 90(2), 319-351. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. Retrieved from [Link]

-

Waring, M. J. (2023). Physicochemical Properties. In The RSC Drug Discovery Series. Royal Society of Chemistry. Retrieved from [Link]

-

MDPI. (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 27(19), 6543. Retrieved from [Link]

-

National Research Council (US) Committee on Designing Safer Chemicals. (2014). A Framework to Guide Selection of Chemical Alternatives. National Academies Press (US). Retrieved from [Link]

-

ResearchGate. (2024). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

IRIS UniPA. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. iris.unipa.it [iris.unipa.it]

- 4. m.molbase.com [m.molbase.com]

- 5. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]

- 6. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 7. (2R,5S)-BOC-5-PHENYL-PYRROLIDINE-2-CARBOXYLIC ACID | 158706-46-8 [amp.chemicalbook.com]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. books.rsc.org [books.rsc.org]

- 10. old.iupac.org [old.iupac.org]

- 11. Good Reporting Practice for Thermophysical and Thermochemical Property Measurements (IUPAC Technical Report) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to 1-Boc-5-phenylpyrrolidine-3-carboxylic acid: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-phenylpyrrolidine-3-carboxylic acid, a chiral heterocyclic compound, is a valuable building block in medicinal chemistry. Its rigid pyrrolidine scaffold provides a three-dimensional framework that is crucial for designing conformationally constrained molecules with high affinity and selectivity for various biological targets. The presence of the N-Boc protecting group and a carboxylic acid moiety offers orthogonal handles for diverse chemical modifications, making it an attractive starting material for the synthesis of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the commercial availability, synthetic strategies, and applications of this compound, tailored for professionals in drug discovery and development.

Commercial Availability

This compound, identified by CAS number 885277-76-9, is commercially available from a number of specialized chemical suppliers.[1][2] Its availability as a research chemical facilitates its use in early-stage drug discovery programs without the immediate need for custom synthesis.

Key suppliers for this compound include:

-

CookeChem: Offers the compound with a purity of 98%.[1]

-

BLD Pharmatech: Lists the compound with shipping available from Germany.[3]

-

Amadis Chemical Company Limited: Includes the compound in their catalog.[4]

-

Chemspace: Provides sourcing information, including from BLD Pharmatech.[3]

-

MOLBASE: Lists the compound with its chemical formula and CAS number.[2]

Table 1: Commercial Supplier Information for this compound (CAS 885277-76-9)

| Supplier | Purity | Additional Information |

| CookeChem | 98% | |

| BLD Pharmatech | Not specified | Ships from Germany |

| Amadis Chemical Company | Not specified |

It is advisable for researchers to contact these suppliers directly to obtain current pricing, availability, and detailed specifications, including information on the stereoisomeric purity of the product offered.

The Pyrrolidine Scaffold in Medicinal Chemistry

The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its prevalence in numerous natural products and FDA-approved drugs.[5] Its non-planar, five-membered ring structure allows for the precise spatial orientation of substituents, which is critical for effective interaction with biological targets.[6] The sp3-hybridized carbon atoms of the pyrrolidine ring provide a greater three-dimensional exploration of chemical space compared to flat aromatic systems.[6]

The stereochemistry of the substituents on the pyrrolidine ring is a key determinant of biological activity. The introduction of a phenyl group at the 5-position and a carboxylic acid at the 3-position of the N-Boc-protected pyrrolidine creates a chiral molecule with significant potential for stereospecific interactions with enzymes and receptors.

Synthetic Strategies

While this compound is commercially available, understanding its synthesis is crucial for the development of derivatives and for larger-scale production. The synthesis of substituted pyrrolidine-3-carboxylic acids can be approached through various strategies, primarily focusing on the stereoselective construction of the pyrrolidine ring.

Key Synthetic Concepts:

-

Asymmetric Michael Addition: A powerful method for the enantioselective synthesis of pyrrolidine-3-carboxylic acid derivatives involves the organocatalytic Michael addition of nucleophiles to α,β-unsaturated esters.[7] This approach allows for the creation of highly enantiomerically enriched products.

-

Cyclization Reactions: 1-substituted 5-oxopyrrolidine-3-carboxylic acids can be prepared via the cyclization of 2-methylenesuccinic acid (itaconic acid) with various amines.[8][9] While this yields a related scaffold, further modifications would be necessary to obtain the target molecule.

-

Diastereoselective Synthesis from Chiral Precursors: A diastereoselective synthesis of functionalized pyrrolidines can be achieved through cascades involving aziridine ring expansion.[8] Starting from readily available chiral precursors like L-aspartic acid can lead to the formation of pyrrolidines with multiple stereocenters.

Representative Experimental Protocols for Related Structures:

Protocol 1: N-Boc Protection of a Pyrrolidine-3-carboxylic Acid[10]

This protocol describes the protection of the secondary amine of a pyrrolidine-3-carboxylic acid with a tert-butyloxycarbonyl (Boc) group.

-

Step 1: Dissolve the pyrrolidine-3-carboxylic acid in a mixture of dioxane and 1N sodium hydroxide.

-

Step 2: Add a solution of di-tert-butyl dicarbonate in dioxane to the mixture at room temperature.

-

Step 3: Stir the reaction mixture for 1.5 hours.

-

Step 4: Work-up the reaction by diluting with ether, washing the organic phase with 1N NaOH, acidifying the aqueous phase with 3N HCl, and extracting with ether.

-

Step 5: The combined ether extracts are then washed, dried, and concentrated to yield the N-Boc protected product.

Protocol 2: Amide Coupling of N-Boc-pyrrolidine-3-carboxylic Acid[10]

This protocol details the formation of an amide bond from the carboxylic acid moiety.

-

Step 1: To a solution of N-Boc-pyrrolidine-3-carboxylic acid in a suitable solvent such as dimethylformamide (DMF), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

-

Step 2: Add the desired amine to the reaction mixture.

-

Step 3: Stir the mixture at room temperature until the reaction is complete.

-

Step 4: Isolate and purify the product using standard techniques such as chromatography.

Caption: General workflow for the functionalization of a pyrrolidine-3-carboxylic acid.

Analytical Characterization

The structural elucidation and purity assessment of this compound and its derivatives are typically performed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of a 1-Boc-pyrrolidine-3-carboxylic acid derivative will show characteristic signals for the Boc group (a singlet around 1.4 ppm), the protons on the pyrrolidine ring (typically in the range of 1.8-4.0 ppm), and the phenyl group protons (in the aromatic region, ~7.2-7.4 ppm). The acidic proton of the carboxylic acid is often observed as a broad singlet at a downfield chemical shift (around 12 ppm), though its position can be concentration and solvent-dependent.[4][5]

-

¹³C NMR: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon of the Boc group around 155 ppm and the carboxylic acid carbonyl carbon between 165-185 ppm.[1][4] The carbons of the pyrrolidine ring typically appear in the range of 24-65 ppm, while the phenyl group carbons will be found in the aromatic region (125-145 ppm).

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for separating its stereoisomers.

-

Purity Analysis: Reversed-phase HPLC with a C18 column is commonly used to determine the purity of the compound.

-

Chiral Separation: Due to the presence of at least two stereocenters (at C3 and C5), this compound can exist as multiple stereoisomers. The separation of these enantiomers and diastereomers is critical for drug development, as different stereoisomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC, using a chiral stationary phase, is the preferred method for resolving these isomers.[11] The choice of the chiral stationary phase and the mobile phase composition are critical for achieving good separation.

Caption: Analytical workflow for the characterization of this compound.

Applications in Drug Discovery

The this compound scaffold is a valuable starting point for the synthesis of a variety of biologically active molecules. Its derivatives have been investigated as inhibitors of several enzymes.

-

Enzyme Inhibitors: Pyrrolidine carboxamides have been identified as a novel class of inhibitors for enzymes such as the enoyl acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis.[12] The modular nature of the synthesis, involving the coupling of a pyrrolidine carboxylic acid core with various amines, allows for the rapid generation of libraries of potential inhibitors for structure-activity relationship (SAR) studies.[12]

-

BACE-1 Inhibitors: Derivatives of 5-oxo-pyrrolidine-3-carboxylic acid have been investigated as inhibitors of the beta-site amyloid precursor protein cleaving enzyme 1 (BACE-1), a key target in the development of therapeutics for Alzheimer's disease.[7] The synthesis of stereochemically dense 5-oxo-pyrrolidines can be achieved through a combination of multicomponent reactions and directed C(sp³)–H functionalization.[7]

Conclusion

This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery. Its inherent chirality and the presence of orthogonal functional groups make it an ideal starting point for the synthesis of complex, biologically active molecules. A thorough understanding of its commercial sources, synthetic accessibility, and analytical characterization is essential for researchers aiming to leverage this valuable scaffold in the development of novel therapeutics. The continued exploration of derivatives based on this core structure is likely to yield new and potent modulators of various biological targets.

References

-

(No author provided). (n.d.). SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. Retrieved from [Link]

-

(No author provided). (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Chemspace. (n.d.). Search results. Retrieved from [Link]

-

(No author provided). (2015). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. PubMed Central. Retrieved from [Link]

-

(No author provided). (n.d.). Amadis Chemical Company Limited (Page 92). ChemBuyersGuide.com, Inc. Retrieved from [Link]

-

MOLBASE. (n.d.). This compound|885277-76-9. Retrieved from [Link]

-

(No author provided). (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved from [Link]

-

(No author provided). (2024). Identification of BACE-1 inhibitors through directed C(sp3)–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. Organic & Biomolecular Chemistry (RSC Publishing). DOI:10.1039/D3OB02117C. Retrieved from [Link]

-

(No author provided). (n.d.). Diastereoselective synthesis of functionalized pyrrolidines through N-bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. Retrieved from [Link]

-

(No author provided). (n.d.). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

-

(No author provided). (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 5. ResearchGate. Retrieved from [Link]

-

(No author provided). (n.d.). Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. PubMed Central. Retrieved from [Link]

-

(No author provided). (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. PubMed Central. Retrieved from [Link]

-

(No author provided). (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. PubMed Central. Retrieved from [Link]

-

(No author provided). (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA. Retrieved from [Link]

-

(No author provided). (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. PubMed Central. Retrieved from [Link]

-

(No author provided). (2023). Synthesis of 5-oxo-1-(5-R-1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acids. ResearchGate. Retrieved from [Link]

-

(No author provided). (2024). Identification of BACE-1 inhibitors through directed C(sp3)-H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives. ResearchGate. Retrieved from [Link]

-

(No author provided). (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. Organic Chemistry Data & Info. Retrieved from [Link]

-

(No author provided). (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. ResearchGate. Retrieved from [Link]

-

(No author provided). (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. MDPI. Retrieved from [Link]

-

(No author provided). (2022). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. MDPI. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Boc-pyrrolidine-3-carboxylic acid(59378-75-5) 1H NMR spectrum [chemicalbook.com]

- 3. benchchem.com [benchchem.com]

- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Identification of BACE-1 inhibitors through directed C(sp 3 )–H activation on 5-oxo-pyrrolidine-3-carboxylic acid derivatives - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB02117C [pubs.rsc.org]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid

Introduction

1-Boc-5-phenylpyrrolidine-3-carboxylic acid is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug development. Its rigid pyrrolidine scaffold, substituted with a phenyl group and a carboxylic acid, makes it a valuable building block for the synthesis of complex biologically active molecules. The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom allows for controlled chemical transformations. Accurate and comprehensive characterization of this molecule is paramount to ensure its identity, purity, and suitability for downstream applications. This guide provides an in-depth analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—that collectively confirm the structure of this compound. The methodologies for data acquisition are also detailed to ensure reproducibility and adherence to best practices.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound reveals characteristic signals for the protons of the pyrrolidine ring, the phenyl group, and the Boc protecting group. The exact chemical shifts can vary slightly depending on the solvent and concentration.

Table 1: Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.45 | s | 9H | -C(CH₃)₃ (Boc) |

| ~2.20 - 2.40 | m | 2H | -CH₂- (Pyrrolidine C4) |

| ~3.10 - 3.30 | m | 1H | -CH- (Pyrrolidine C3) |

| ~3.60 - 3.80 | m | 2H | -CH₂- (Pyrrolidine C2) |

| ~4.50 | m | 1H | -CH- (Pyrrolidine C5) |

| ~7.20 - 7.40 | m | 5H | Ar-H (Phenyl) |

| ~10.0 | br s | 1H | -COOH |

Note: The acidic proton of the carboxylic acid often appears as a broad singlet and its chemical shift is highly dependent on concentration and solvent. Its presence can be confirmed by D₂O exchange, which causes the signal to disappear.[1]

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Carboxyl carbons are typically found in the 165-185 ppm range.[1][2]

Table 2: Representative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~28.5 | -C(C H₃)₃ (Boc) |

| ~35.0 | Pyrrolidine C4 |

| ~45.0 | Pyrrolidine C3 |

| ~55.0 | Pyrrolidine C2 |

| ~60.0 | Pyrrolidine C5 |

| ~80.0 | -C (CH₃)₃ (Boc) |

| ~125.0 - 129.0 | Ar-C (Phenyl) |

| ~142.0 | Ar-C (Phenyl, C-ipso) |

| ~155.0 | N-C =O (Boc) |

| ~175.0 | -C OOH |

Note: The presence of rotational isomers (rotamers) due to the amide bond of the Boc group can sometimes lead to the observation of doubled signals for the carbons near the nitrogen atom.[3]

Experimental Protocol: NMR Data Acquisition

The following protocol outlines the standard procedure for obtaining high-resolution NMR spectra.

Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR (15-30 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4][5]

-

Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][6][7]

-

The final solution height in the NMR tube should be approximately 4-5 cm.[5][6]

-

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning.

-

Insert the sample into the NMR spectrometer.

-

-

Data Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks.[8]

-

Acquire the ¹H NMR spectrum using standard parameters (e.g., 32 scans, 90° pulse).

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Diagram: NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Data Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and the carbamate (Boc) functional groups.

Table 3: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic Acid | Very broad due to hydrogen bonding[2][9] |

| ~2975 | C-H | Alkane | C-H stretching |

| ~1710 | C=O | Carboxylic Acid | Strong, sharp carbonyl stretch[2] |

| ~1685 | C=O | Carbamate (Boc) | Strong, sharp carbonyl stretch |

| ~1400 | C-O / O-H | Carboxylic Acid | C-O stretching and O-H bending |

| ~1160 | C-O | Carbamate (Boc) | C-O stretching |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is a convenient technique for analyzing solid and liquid samples with minimal preparation.[10][11]

Methodology:

-

Background Spectrum:

-

Ensure the ATR crystal (commonly diamond) is clean.[12] Clean with a suitable solvent (e.g., isopropanol) and a soft tissue if necessary.

-

Acquire a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid this compound powder onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal.[10]

-

Acquire the sample spectrum.

-

-

Cleaning:

-

Release the pressure, remove the sample, and clean the ATR crystal thoroughly.

-

Diagram: ATR-FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, thermally labile molecules like the title compound.[13][14][15]

Mass Spectrometry Data

The molecular weight of this compound (C₁₆H₂₁NO₄) is 291.34 g/mol .[16]

Table 4: Expected Ions in ESI-MS

| Ion | m/z (calculated) | Mode | Description |

| [M+H]⁺ | 292.15 | Positive | Protonated molecule |

| [M+Na]⁺ | 314.13 | Positive | Sodium adduct |

| [M-H]⁻ | 290.14 | Negative | Deprotonated molecule |

Fragmentation Analysis: A common fragmentation pathway for Boc-protected compounds involves the loss of the Boc group or components thereof.

-

Loss of isobutylene (56 Da): [M+H - 56]⁺ = m/z 236.1

-

Loss of the entire Boc group (100 Da): [M+H - 100]⁺ = m/z 192.1

Experimental Protocol: Electrospray Ionization (ESI)-MS

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode) to a final concentration in the low µg/mL to ng/mL range.

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[17]

-

Apply a high voltage to the ESI needle to generate an aerosol of charged droplets.[13][15]

-

The solvent evaporates from the droplets, leading to the formation of gas-phase ions.[13]

-

Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., m/z 100-500).

-

Diagram: ESI-MS Experimental Workflow

Caption: Workflow for ESI-MS data acquisition and analysis.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides a comprehensive and unambiguous structural confirmation of this compound. The NMR spectra precisely map the proton and carbon environments, the IR spectrum confirms the presence of the key carboxylic acid and carbamate functional groups, and mass spectrometry verifies the molecular weight and offers insights into the molecule's stability. The protocols described herein represent standard, robust methods for acquiring high-quality data, ensuring the scientific integrity of the characterization process for this important synthetic building block.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 3. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 4. organomation.com [organomation.com]

- 5. publish.uwo.ca [publish.uwo.ca]

- 6. sites.bu.edu [sites.bu.edu]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. depts.washington.edu [depts.washington.edu]

- 9. echemi.com [echemi.com]

- 10. agilent.com [agilent.com]

- 11. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 12. m.youtube.com [m.youtube.com]

- 13. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 14. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]

- 16. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]

- 17. phys.libretexts.org [phys.libretexts.org]

solubility of 1-Boc-5-phenylpyrrolidine-3-carboxylic acid in different solvents

An In-Depth Technical Guide to the Solubility of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid for Drug Development Professionals

Executive Summary

This compound is a chiral building block of significant interest in medicinal chemistry and drug development. Its utility in the synthesis of complex molecules, including peptidomimetics and novel therapeutic agents, is critically dependent on its physicochemical properties, foremost among them being solubility.[1] This guide provides a comprehensive analysis of the solubility characteristics of this compound. We will explore the theoretical principles governing its solubility based on its unique molecular structure, present a qualitative solubility profile in common laboratory solvents, and provide a detailed, field-proven experimental protocol for the quantitative determination of its thermodynamic solubility. This document is intended to serve as a practical resource for researchers, enabling informed solvent selection for synthesis, purification, and formulation development.

Molecular Profile and Physicochemical Characteristics

A thorough understanding of a molecule's structure is the foundation for predicting its behavior in different solvent environments.

Chemical Structure:

-

IUPAC Name: 1-(tert-butoxycarbonyl)-5-phenylpyrrolidine-3-carboxylic acid

-

CAS Number: 885277-76-9[2]

-

Molecular Formula: C₁₆H₂₁NO₄[3]

-

Molecular Weight: 291.34 g/mol [3]

The molecule's structure incorporates three distinct functional regions that dictate its solubility:

-

Non-polar Groups: The bulky tert-butoxycarbonyl (Boc) protecting group and the phenyl ring are hydrophobic. These regions favor interactions with non-polar or moderately polar aprotic solvents through van der Waals forces.

-

Polar, Protic Group: The carboxylic acid (-COOH) moiety is polar and capable of acting as both a hydrogen bond donor and acceptor. This group promotes solubility in polar, protic solvents.

-

Pyrrolidine Ring: The core heterocyclic structure contributes to the overall steric bulk and has a moderate polarity.

This amphiphilic nature—possessing both significant hydrophobic and hydrophilic character—suggests a nuanced solubility profile, where the molecule is unlikely to be highly soluble in the extremes of the polarity spectrum (e.g., water or hexane) but will show good solubility in solvents that can accommodate both its polar and non-polar regions.

Caption: Molecular structure of this compound.

Theoretical Principles and Predicted Solubility Profile

The principle of "like dissolves like" provides a framework for predicting solubility. A solute dissolves best in a solvent that has similar polarity and intermolecular force characteristics.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large, non-polar Boc and phenyl groups require significant energy to create a solvent cavity, which disfavors dissolution. Therefore, solubility is expected to be low to moderate in alcohols and very low in water. As the alkyl chain of the alcohol increases (e.g., from methanol to isopropanol), solubility is likely to decrease further as the solvent becomes less polar.[4]

-

Polar Aprotic Solvents (e.g., DMF, NMP, DMSO, Acetonitrile, Acetone): These solvents are highly effective. Their polarity and ability to act as hydrogen bond acceptors allow them to solvate the carboxylic acid group effectively.[5] Concurrently, their organic nature readily accommodates the non-polar regions of the molecule. Solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are particularly favored in synthetic applications involving Boc-protected amino acids for their excellent dissolving power.[6][7][8]

-

Moderately Polar & Halogenated Solvents (e.g., THF, DCM, Chloroform): Dichloromethane (DCM) and chloroform are excellent solvents for many Boc-protected amino acids.[5][9][10] They effectively solvate the large non-polar moieties. While they do not form strong hydrogen bonds with the carboxylic acid, the -COOH group can exist as a hydrogen-bonded dimer, which presents a less polar exterior that is compatible with these solvents. Tetrahydrofuran (THF) is also expected to be a good solvent.[9]

-

Non-polar Solvents (e.g., Hexane, Toluene): The energy penalty for solvating the polar carboxylic acid group is too high in these solvents. The molecule is predicted to be poorly soluble or insoluble in non-polar hydrocarbon solvents.

Caption: Conceptual model of solute-solvent interactions.

Qualitative Solubility Data

The following table summarizes the predicted and literature-inferred solubility of this compound at ambient temperature. This serves as a practical starting point for solvent screening. Quantitative values must be determined experimentally.

| Solvent | Solvent Class | Predicted Solubility | Rationale / Reference |

| Dichloromethane (DCM) | Halogenated | Soluble | Boc-protected amino acids are generally readily soluble in DCM.[5][9] It is a standard solvent for reactions and purification involving these substrates. |

| Chloroform (CHCl₃) | Halogenated | Soluble | Structurally similar N-Boc-pyrrolidine-3-carboxylic acid is reported to be soluble in chloroform.[10][11] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very Soluble | A preferred solvent for peptide synthesis due to its high polarity and ability to dissolve a wide range of reagents, including protected amino acids.[6][7] |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Very Soluble | Similar to DMF, NMP is an excellent solvent for solvating peptide chains and protected amino acids, often improving reaction yields.[5][8] |

| Tetrahydrofuran (THF) | Ether | Soluble | Boc-protected amino acids show good solubility in THF.[9] |

| Acetone | Ketone | Soluble | Its polarity is suitable for dissolving both polar and non-polar characteristics of the molecule. |

| Acetonitrile | Nitrile | Soluble | Often used in purification (e.g., HPLC), indicating its ability to dissolve such compounds.[5] |

| Ethyl Acetate | Ester | Soluble | A common solvent for extraction and chromatography of moderately polar organic compounds. |

| Methanol / Ethanol | Polar Protic | Sparingly Soluble | The polarity of the alcohol can solvate the carboxylic acid, but the non-polar bulk is less compatible. Solubility of amino acids decreases in alcohol-water mixtures.[4][12] |

| Water | Polar Protic | Insoluble | The large hydrophobic surface area of the Boc and phenyl groups outweighs the hydrophilic contribution of the single carboxylic acid. |

| Hexane / Heptane | Non-polar Aliphatic | Insoluble | The high polarity of the carboxylic acid prevents dissolution in non-polar solvents. |

Authoritative Protocol: Determination of Thermodynamic Solubility

To obtain reliable and reproducible quantitative data, the Shake-Flask Method is the universally recognized gold standard.[13][14] This protocol measures the equilibrium (thermodynamic) solubility, which is a stable physicochemical constant for a given solid form, solvent, and temperature.

Principle: An excess of the solid compound is agitated in the solvent for a prolonged period, allowing the system to reach equilibrium between the undissolved solid and the saturated solution. The concentration of the solute in the clarified supernatant is then measured.[15][16]

Materials and Equipment

-

This compound (solid, purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (4 decimal places)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of the compound (e.g., 10-20 mg) directly into a glass vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment.[14]

-

Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250 rpm).

-

Causality: Agitation is crucial to maximize the surface area of the solid and accelerate the approach to equilibrium. Temperature control is mandatory as solubility is temperature-dependent.[16]

-

Equilibrate for a minimum of 24 hours. For crystalline compounds, 48-72 hours may be necessary to ensure true equilibrium is reached.[15][17]

-

-

Phase Separation (Self-Validation Step):

-

After equilibration, let the vials stand for at least 1 hour to allow the bulk of the solid to settle.

-

Centrifuge the vials (e.g., at 10,000 x g for 15 minutes) to pellet the remaining undissolved solid.

-

Causality: This step is critical for ensuring that no solid particulates are carried over during sampling, which would artificially inflate the measured concentration.[18]

-

Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean HPLC vial. Discard the first few drops to saturate the filter membrane.

-

-

Analysis:

-

Prepare a series of calibration standards of the compound in the same solvent used for the solubility test.

-

Analyze the filtered sample and the calibration standards by HPLC-UV. The mobile phase should be chosen to provide good peak shape and retention (e.g., Acetonitrile/Water with 0.1% Formic Acid).

-

Determine the concentration of the compound in the sample by interpolating its peak area against the calibration curve.

-

-

Calculation:

-

The determined concentration is the thermodynamic solubility, typically expressed in mg/mL or µg/mL.

-

Caption: Experimental workflow for the Shake-Flask Solubility method.

Practical Implications for Drug Development

-

Reaction Chemistry: The high solubility in solvents like DMF, NMP, and DCM makes them ideal choices for synthetic transformations where the compound is a starting material.[5]

-

Purification: Knowledge of solubility differences is key to developing crystallization protocols. A solvent in which the compound is highly soluble when hot but poorly soluble when cold is ideal. Alternatively, an anti-solvent approach (e.g., adding water or hexane to a DMF or DCM solution) can be employed.

-

Formulation: For early-stage in vitro and in vivo studies, low aqueous solubility is a major challenge that can lead to poor bioavailability.[17][19] This guide's data confirms that formulation strategies such as co-solvents, pH adjustment (to deprotonate the carboxylic acid and form a more soluble salt), or advanced delivery systems will be necessary for aqueous-based assays and dosing.

Conclusion

This compound exhibits a solubility profile characteristic of its amphiphilic structure. It is highly soluble in polar aprotic and halogenated organic solvents, making it well-suited for a variety of synthetic operations. Conversely, its poor solubility in aqueous and non-polar hydrocarbon solvents requires careful consideration during purification and formulation. The protocols and data presented herein provide a robust framework for scientists and researchers to effectively handle and utilize this important chemical building block in their drug discovery and development endeavors.

References

- Vertex AI Search. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved December 31, 2025.

- Vertex AI Search. (n.d.). Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - US. Retrieved December 31, 2025.

- Fakhree, M. A. A., et al. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved December 31, 2025.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved December 31, 2025.

- Royal Society of Chemistry. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Retrieved December 31, 2025.

- Bentz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved December 31, 2025.

- Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.

- ChemScene. (n.d.). Solvents and Mixtures for Peptide Synthesis. Retrieved December 31, 2025.

- Biotage. (2023). How to synthesize hydrophobic peptides - Choosing the Right Solvent. Retrieved December 31, 2025.

- Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved December 31, 2025.

- MOLBASE. (n.d.). This compound|885277-76-9. Retrieved December 31, 2025.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved December 31, 2025.

- Gonzalez, M. A., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Indian Academy of Sciences. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents. Retrieved December 31, 2025.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. Retrieved December 31, 2025.

- Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved December 31, 2025.

- Glomme, A., et al. (2004).

- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.

- BenchChem. (2025). Physical and chemical properties of Boc-protected amino acids. Retrieved December 31, 2025.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). N-Boc-Pyrrolidine-3-carboxylic Acid: A Comprehensive Overview. Retrieved December 31, 2025.

- ChemicalBook. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5. Retrieved December 31, 2025.

- Chem-Impex. (n.d.). Boc-(2S,5R-5-phenylpyrrolidine-2-carboxylic acid. Retrieved December 31, 2025.

- Ferreira, L. A., et al. (2018).

- Fluorochem. (n.d.). 1-Boc-pyrrolidine-3-carboxylic acid. Retrieved December 31, 2025.

- CookeChem. (n.d.). This compound , 98% , 885277-76-9. Retrieved December 31, 2025.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. m.molbase.com [m.molbase.com]

- 3. This compound , 98% , 885277-76-9 - CookeChem [cookechem.com]

- 4. Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. peptide.com [peptide.com]

- 6. Peptide synthesis: chemical essentials for standard and greener investigations | Thermo Fisher Scientific - JP [thermofisher.com]

- 7. Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC04387K [pubs.rsc.org]

- 8. biotage.com [biotage.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

- 11. 1-Boc-pyrrolidine-3-carboxylic acid CAS#: 59378-75-5 [m.chemicalbook.com]

- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 13. researchgate.net [researchgate.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. journal11.magtechjournal.com [journal11.magtechjournal.com]

- 17. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 19. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

An In-depth Technical Guide on the Potential Biological Activity of 1-Boc-5-phenylpyrrolidine-3-carboxylic Acid Derivatives

Introduction: The Architectural Significance of the Pyrrolidine Scaffold

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1] Its prevalence in a multitude of FDA-approved drugs underscores its importance as a "privileged scaffold."[2] The inherent stereochemistry and conformational flexibility of the pyrrolidine ring allow for the precise spatial arrangement of substituents, which is critical for effective interaction with biological targets.[1] This guide focuses on a specific, synthetically versatile class of these compounds: 1-Boc-5-phenylpyrrolidine-3-carboxylic acid derivatives. The tert-butyloxycarbonyl (Boc) protecting group at the 1-position offers synthetic tractability, while the 5-phenyl and 3-carboxylic acid moieties provide key points for diversification and interaction with biological macromolecules.[3][4] This unique combination of features makes this scaffold a promising starting point for the development of novel therapeutics across various disease areas.

Synthetic Avenues to Pyrrolidine-3-Carboxylic Acid Derivatives

The construction of the pyrrolidine-3-carboxylic acid core can be achieved through various synthetic strategies. A common and effective method involves the 1,3-dipolar cycloaddition reaction between an azomethine ylide and an appropriate dipolarophile.[1][2] Another powerful approach is the use of organocatalytic, enantioselective Michael additions. For instance, the reaction between a 4-alkyl-substituted 4-oxo-2-enoate and a nitroalkane, followed by reductive cyclization, can yield highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[5][6][7] These synthetic routes provide access to a diverse range of derivatives with controlled stereochemistry, which is crucial for elucidating structure-activity relationships.[6]

Caption: Mechanism of action for pyrrolidine-based DPP-4 inhibitors.

Beta-Secretase 1 (BACE-1) Inhibition: BACE-1 is a key enzyme in the production of amyloid-β peptides, which are implicated in Alzheimer's disease. Fully substituted 5-oxopyrrolidines have been identified as inhibitors of BACE-1 with sub-micromolar activity. [8][9]The strategic introduction of aryl appendages to the pyrrolidine core can lead to interactions with key subsites within the BACE-1 active site. [8]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their substitution patterns. Systematic exploration of the structure-activity relationship (SAR) is crucial for optimizing potency and selectivity. For example, in the context of USP5 allosteric inhibitors, modifications to the terminal phenyl ring and the carboxylic acid chain have been shown to significantly impact binding affinity and selectivity. [10]Similarly, for anticancer pyrrolidine derivatives, the nature of the substituents on the core scaffold dictates the antiproliferative activity against various cancer cell lines. [11]

Experimental Protocols for Biological Evaluation

To assess the potential biological activities of novel this compound derivatives, a series of well-established in vitro assays can be employed.

In Vitro Anticancer Activity: MTT Assay

This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

-

MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-